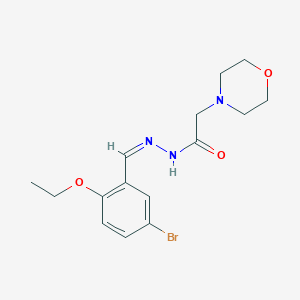![molecular formula C21H15BrN2O3 B302327 N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302327.png)
N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as BMN, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BMN belongs to the family of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond (-N=N-) and are widely used in medicinal chemistry, agriculture, and material science.
Mechanism of Action
The mechanism of action of N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. The exact molecular targets of N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide are still under investigation.
Biochemical and Physiological Effects:
N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can induce apoptosis in cancer cells by activating caspase enzymes and increasing the production of reactive oxygen species. N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways. In vivo studies have shown that N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can inhibit the growth of tumors in mice and increase their survival rate. However, the toxicity and pharmacokinetics of N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in animals and humans are still under investigation.
Advantages and Limitations for Lab Experiments
The advantages of using N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments include its high purity, stability, and reproducibility. N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be synthesized in large quantities and can be easily modified to obtain derivatives with different properties. The limitations of using N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments include its potential toxicity and limited solubility in water. N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide may also interact with other compounds in the experimental system, which can affect the interpretation of the results.
Future Directions
There are several future directions for the research on N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One direction is to further investigate its mechanism of action and molecular targets to better understand its potential applications in medicine and other fields. Another direction is to optimize the synthesis of N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide and its derivatives to obtain compounds with improved properties such as solubility, selectivity, and potency. N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can also be used as a scaffold for the development of new drugs and materials with novel properties. Finally, the environmental applications of N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be explored further by studying its interactions with various pollutants and developing new sensors and remediation strategies.
Synthesis Methods
The synthesis of N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is a multistep process that involves the reaction of 3-bromo-4-methoxybenzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide in the presence of a catalyst and a solvent. The reaction is carried out under reflux conditions and requires careful control of temperature and reaction time to obtain a high yield of the product. The purity and identity of N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be confirmed by various spectroscopic techniques such as NMR, IR, and MS.
Scientific Research Applications
N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has shown promising results as an anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been studied for its antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. In material science, N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been used as a building block for the synthesis of new organic materials with unique properties such as fluorescence, conductivity, and magnetism. In environmental science, N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been studied for its potential use as a sensor for detecting heavy metal ions in water.
properties
Product Name |
N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molecular Formula |
C21H15BrN2O3 |
Molecular Weight |
423.3 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H15BrN2O3/c1-26-19-8-6-13(10-17(19)22)12-23-24-21(25)20-11-16-15-5-3-2-4-14(15)7-9-18(16)27-20/h2-12H,1H3,(H,24,25)/b23-12+ |
InChI Key |
ZODDKAFSMXZPOK-FSJBWODESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302246.png)
![N'-(2-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302247.png)
![N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302250.png)
![N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302253.png)
![N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302255.png)
![N'-{(E)-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302256.png)
![3-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid](/img/structure/B302257.png)
![N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302258.png)
![N'-[(E)-{2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302260.png)
![N'-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302262.png)
![N'-{(E)-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302263.png)
![N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302264.png)
![2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302266.png)